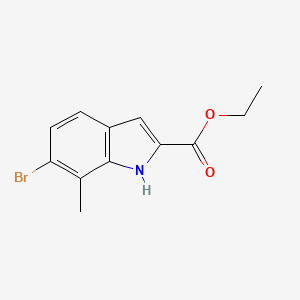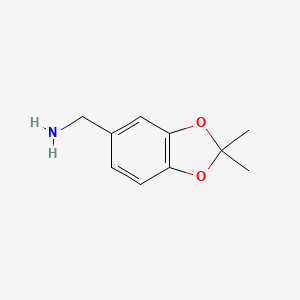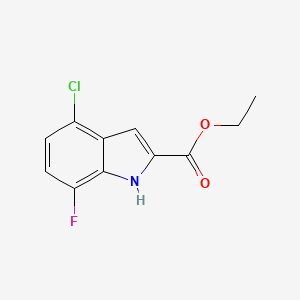
4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester
Vue d'ensemble
Description
“4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester” is a chemical compound. However, there is limited information available about this specific compound1.
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest in recent years due to their prevalence in natural products and drugs2. However, the specific synthesis process for “4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester” is not readily available in the literature.
Molecular Structure Analysis
The molecular structure of a similar compound, “1H-Indole-2-carboxylic acid, ethyl ester”, has been reported3. However, the specific molecular structure for “4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester” is not readily available in the literature.
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester”. However, indole derivatives are known to be involved in a variety of chemical reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “1H-Indole-2-carboxylic acid, ethyl ester”, have been reported3. However, the specific properties for “4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester” are not readily available in the literature.Applications De Recherche Scientifique
Antibacterial Agents Synthesis
The synthesis and antibacterial activity of various pyridonecarboxylic acids and their derivatives, including compounds structurally related to 4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester, have been investigated. These compounds have shown promising results in vitro and in vivo antibacterial screenings, highlighting their potential as antibacterial agents. The structure-activity relationships of these compounds suggest that specific substitutions on the indole ring can significantly affect their antibacterial potency (Egawa et al., 1984).
Antiviral Research
Research into substituted ethyl esters of indole-carboxylic acids, including analogues of 4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester, has explored their antiviral properties. Studies have focused on their cytotoxicities and activities against viruses such as bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza. Certain derivatives demonstrated effectiveness against influenza virus replication in cell cultures and showed high efficacy in vivo, providing insights into the development of new antiviral agents (Ivashchenko et al., 2014).
Organic Synthesis and Chemical Transformations
Several studies have focused on the synthesis of indole derivatives, including 4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester, for various chemical transformations. These research efforts have led to the development of new synthetic methodologies and the identification of key intermediates for the preparation of pharmacologically active compounds. Such studies contribute to the advancement of organic synthesis techniques and the exploration of novel chemical pathways (Mayes et al., 2010).
Antimicrobial and Anticancer Potential
Research into the synthesis and evaluation of indole derivatives has identified compounds with significant antimicrobial and anticancer properties. This includes studies on derivatives of 4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester, where compounds exhibited potent antimicrobial activity against pathogens such as Escherichia coli and showed promising anticancer activity against colon cancer cell lines. These findings underscore the potential of indole derivatives in the development of new therapeutic agents (Sharma et al., 2012).
Safety And Hazards
The safety and hazards associated with “4-chloro-7-fluoro-1H-indole-2-carboxylic acid” have been reported1. However, the specific safety and hazards for “4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester” are not readily available in the literature.
Orientations Futures
Given the limited information available on “4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester”, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could contribute to a better understanding of its potential applications and risks.
Please note that this analysis is based on the information currently available and may not be comprehensive. Further research and analysis would be needed to provide a more complete picture.
Propriétés
IUPAC Name |
ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO2/c1-2-16-11(15)9-5-6-7(12)3-4-8(13)10(6)14-9/h3-5,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPBAFZQXKZXBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2N1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

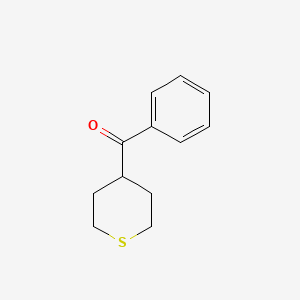
![3-Methyl-4-pyridin-2-ylisoxazolo[3,4-d]pyridazin-7(6h)-one](/img/structure/B1473622.png)
![1-(4-Cyclopropylcarbamoylphenyl)-5-propyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1473623.png)
![3-(Chloromethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1473625.png)
![(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl)methanamine](/img/structure/B1473630.png)
![[3-(4-Bromophenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B1473631.png)

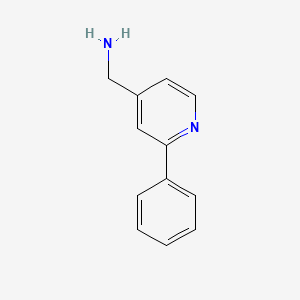
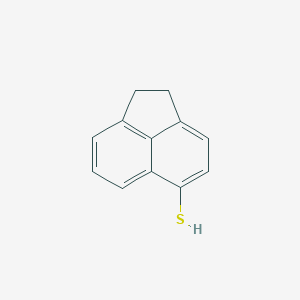
![2-[3-(trifluoromethyl)phenyl]hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1473637.png)
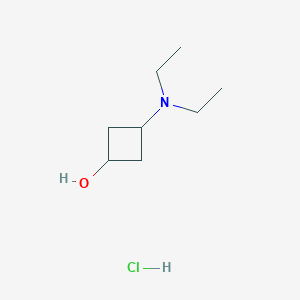
![[3-(3-Amino-propoxy)-phenyl]-acetic acid methyl ester hydrochloride](/img/structure/B1473639.png)
